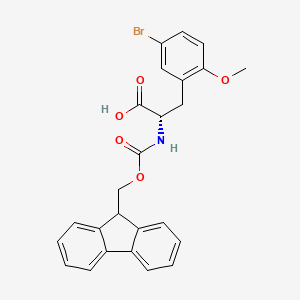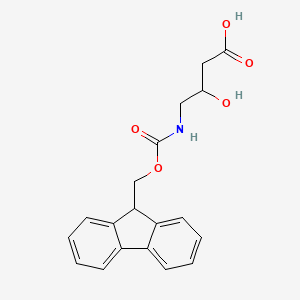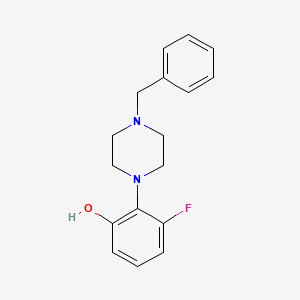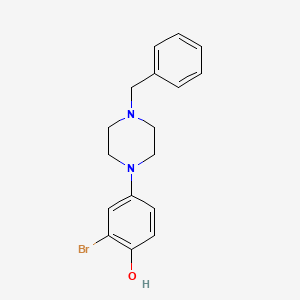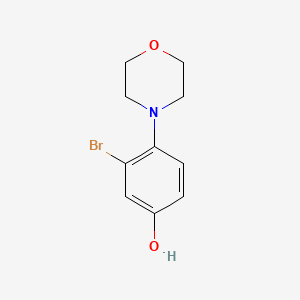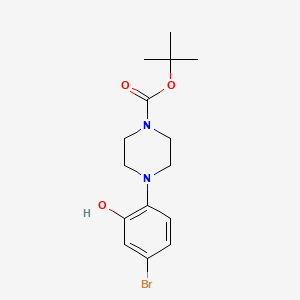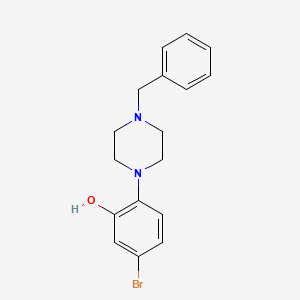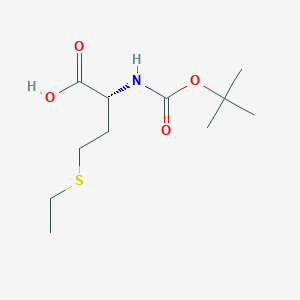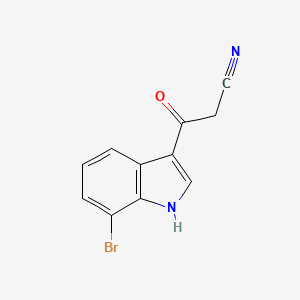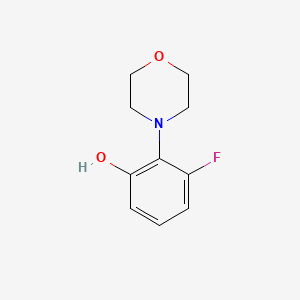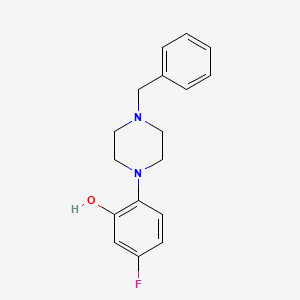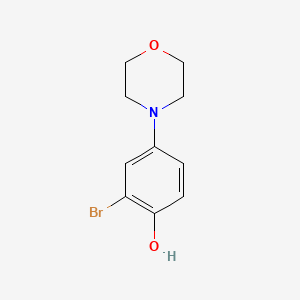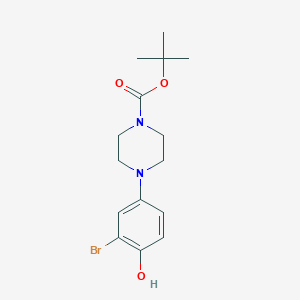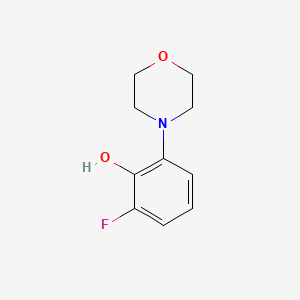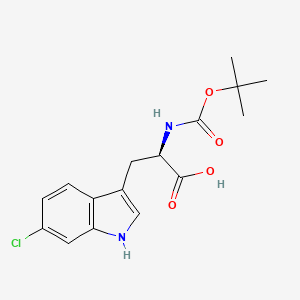
Boc-6-chloro-D-tryptophan
描述
Boc-6-chloro-D-tryptophan: is a derivative of the amino acid tryptophan, where the amino group is protected by a Boc (tert-butoxycarbonyl) group, and a chlorine atom is substituted at the 6-position of the indole ring. This compound is primarily used in biochemical and pharmaceutical research due to its unique properties and reactivity.
Synthetic Routes and Reaction Conditions:
Starting Material: The synthesis of this compound typically begins with D-tryptophan as the starting material.
Protection of Amino Group: The amino group of D-tryptophan is protected using Boc-anhydride in the presence of a base such as triethylamine.
Chlorination: The indole ring of the protected D-tryptophan is then chlorinated using reagents like N-chlorosuccinimide (NCS) to introduce the chlorine atom at the 6-position.
Industrial Production Methods: The industrial production of this compound involves scaling up the above synthetic routes, ensuring high purity and yield. The process is optimized to minimize by-products and maximize efficiency, often involving continuous flow reactors and advanced purification techniques.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, often using oxidizing agents like hydrogen peroxide or m-CPBA (meta-chloroperoxybenzoic acid).
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The chlorine atom at the 6-position can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-CPBA, and various metal catalysts.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like sodium azide, iodide ions, and various bases.
Major Products Formed:
Oxidation: Oxidized derivatives of this compound, such as oxo derivatives.
Reduction: Reduced derivatives, including alcohols or amines.
Substitution: Substituted derivatives with different functional groups replacing the chlorine atom.
科学研究应用
Chemistry: Boc-6-chloro-D-tryptophan is used as a building block in organic synthesis, particularly in the construction of complex molecules and natural products.
Biology: It serves as a tool in studying protein interactions and enzyme mechanisms due to its structural similarity to tryptophan.
Medicine: The compound is used in drug discovery and development, particularly in the design of tryptophan analogs for therapeutic purposes.
Industry: this compound is utilized in the production of biochemical reagents and as a standard in analytical chemistry.
作用机制
The mechanism by which Boc-6-chloro-D-tryptophan exerts its effects depends on its specific application. In biochemical research, it often acts as a substrate or inhibitor for enzymes that interact with tryptophan residues. The Boc-protected amino group prevents unwanted side reactions, allowing for more controlled studies of enzyme activity and protein interactions.
Molecular Targets and Pathways Involved:
Enzymes: Proteases, kinases, and other enzymes that recognize tryptophan residues.
Pathways: Signal transduction pathways, metabolic pathways involving tryptophan derivatives.
相似化合物的比较
6-Chloro-L-tryptophan: The enantiomer of Boc-6-chloro-D-tryptophan, used in similar research applications.
Boc-tryptophan: The Boc-protected form of tryptophan without the chlorine substitution.
6-Halogenated Tryptophan Derivatives: Other halogenated derivatives of tryptophan, such as 6-fluoro-D-tryptophan.
Uniqueness: this compound is unique due to the combination of the Boc-protected amino group and the chlorine substitution, which provides distinct reactivity and stability compared to other tryptophan derivatives. This makes it particularly useful in specific biochemical and pharmaceutical applications.
属性
IUPAC Name |
(2R)-3-(6-chloro-1H-indol-3-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19ClN2O4/c1-16(2,3)23-15(22)19-13(14(20)21)6-9-8-18-12-7-10(17)4-5-11(9)12/h4-5,7-8,13,18H,6H2,1-3H3,(H,19,22)(H,20,21)/t13-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIUZGOVYNVWFFN-CYBMUJFWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CNC2=C1C=CC(=C2)Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CC1=CNC2=C1C=CC(=C2)Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19ClN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.78 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


